molecular formula C10H17NO5 B14547511 Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester CAS No. 61823-74-3

Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester

Cat. No.: B14547511
CAS No.: 61823-74-3
M. Wt: 231.25 g/mol
InChI Key: JYUUVNRQGPJADJ-UHFFFAOYSA-N
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Description

Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by the presence of a carbamate group attached to a 1,1-dimethylethyl ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. Another common method is the addition of alcohols to isocyanates, which also yields carbamates .

Industrial Production Methods

In industrial settings, the production of carbamates like this compound can be achieved through the reaction of carbonate esters with ammonia. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester involves the inhibition of enzymes by forming stable carbamate esters with the active sites of the enzymes. This interaction prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The molecular targets and pathways involved include various hydrolases and transferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester is unique due to its specific ester group and the presence of a 1,4-dioxopentyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other carbamates .

Properties

CAS No.

61823-74-3

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-oxopentanoate

InChI

InChI=1S/C10H17NO5/c1-7(12)5-6-8(13)16-11-9(14)15-10(2,3)4/h5-6H2,1-4H3,(H,11,14)

InChI Key

JYUUVNRQGPJADJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)ONC(=O)OC(C)(C)C

Origin of Product

United States

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